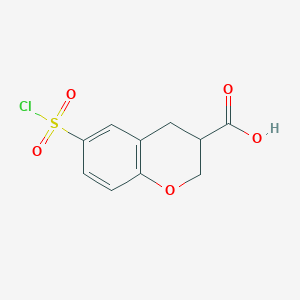

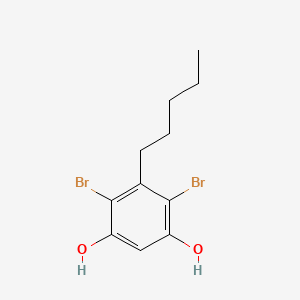

![molecular formula C19H16O6 B2652107 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate CAS No. 384361-19-7](/img/structure/B2652107.png)

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate” is a complex organic molecule that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains methoxycarbonyl and methoxybenzoate groups, which are common in various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving furan compounds . For example, methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate were obtained in high yields by copper-catalyzed reactions of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid with CCl4 and MeOH .Applications De Recherche Scientifique

Anticancer and Antiangiogenic Activity

A series of compounds characterized by a 2-methoxy/ethoxycarbonyl group, including structures similar to the requested compound, have shown promising antiproliferative activity against cancer cells. One notable compound, 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan, exhibited potent in vitro and in vivo anticancer and antiangiogenic activities. This compound inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and displayed potent vascular disrupting properties derived from its effect on vascular endothelial cells (Romagnoli et al., 2015).

Photochemical Synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles

Research has developed a photochemical methodology for synthesizing 3-amino- (or 3- N -substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles, indicating the versatility of furan-containing compounds in photochemical reactions. This synthesis approach may be relevant for compounds with similar structural features, highlighting the potential for diverse chemical transformations (Buscemi et al., 2001).

Bioactive Compound Synthesis from Visnaginone

The synthesis of potentially bioactive compounds from 5-acetyl-6-hydroxy-4-methoxybenzo[b]furan (visnaginone) has been explored, leading to various derivatives with potential biological activities. These synthetic pathways underscore the capacity of furan-based compounds to serve as precursors for a range of bioactive molecules (Abdel Hafez et al., 2001).

Regioselectivity in Cycloadditions

Studies on the cycloadditions of methoxydehydrobenzenes with furans, including compounds similar to the requested chemical, provide insights into regioselective reactions that form complex cyclic structures. These findings are important for understanding the reactivity and potential applications of furan-containing compounds in synthetic chemistry (Giles et al., 1991).

Propriétés

IUPAC Name |

methyl 5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11-17(19(21)23-3)14-10-12(8-9-16(14)24-11)25-18(20)13-6-4-5-7-15(13)22-2/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBUGDOAUYWJJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

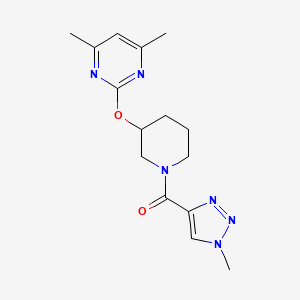

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2652025.png)

![3-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzaldehyde](/img/structure/B2652028.png)

![1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652031.png)

![(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B2652034.png)

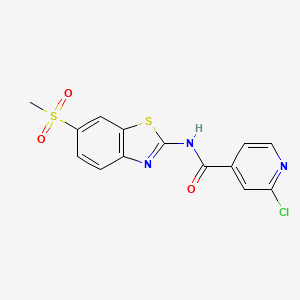

![5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2652037.png)

![Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate](/img/structure/B2652039.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2652041.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2652047.png)